molecular formula C6H9NO3 B078326 1-Formyl-L-proline CAS No. 13200-83-4

1-Formyl-L-proline

Cat. No.: B078326
CAS No.: 13200-83-4
M. Wt: 143.14 g/mol
InChI Key: DHDRGOURKDLAOT-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formyl-L-proline can be synthesized through the formylation of L-proline. One common method involves the reaction of L-proline with formic acid under dehydrating conditions. The reaction typically proceeds as follows:

Another method involves the use of formylating agents such as chloral or formaldehyde. For example, the reaction of L-proline with chloral can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Formyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 1-Carboxy-L-proline

    Reduction: 1-Hydroxymethyl-L-proline

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Formyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-formyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of the enzyme pyrroline-5-carboxylate reductase (PYCR), which is involved in proline metabolism. By inhibiting PYCR, this compound can disrupt proline biosynthesis and affect cellular growth and metabolism .

Comparison with Similar Compounds

1-Formyl-L-proline can be compared with other similar compounds such as:

    L-Proline: The parent amino acid, which lacks the formyl group.

    N-Formyl-L-phenylalanine: Another formylated amino acid with a phenyl group instead of a pyrrolidine ring.

    1-Carboxy-L-proline: The oxidized form of this compound.

The uniqueness of this compound lies in its specific structural modification, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-1-formylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRGOURKDLAOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316150
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-83-4, 67985-73-3
Record name 1-Formyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13200-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-formyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-formylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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